
Lactulose
Overview
Description
Lactulose (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide derived from lactose through alkaline isomerization or enzymatic methods . It is clinically approved for treating chronic constipation and hepatic encephalopathy (HE) due to its osmotic laxative and prebiotic properties. This compound increases colonic water retention, promotes bifidogenic activity, and reduces ammonia absorption in the gut by acidifying the intestinal environment . Industrially, it is synthesized via chemical isomerization of lactose under high pH and temperature, though electroactivation (EA) methods are emerging as sustainable alternatives with higher yields (up to 38% in 40 minutes) .
Preparation Methods
Lactulose is typically produced through the isomerization of lactose. This process can be achieved chemically or enzymatically:
Chemical Synthesis: The chemical synthesis of this compound involves the isomerization of lactose under alkaline conditions. The reaction conditions must be carefully controlled to minimize the formation of unwanted by-products and to ensure a high yield of this compound.
Enzymatic Synthesis: Enzymatic production of this compound is considered safer and more environmentally friendly compared to chemical methods. This approach has gained attention due to its simplicity and the reduced need for extensive purification steps.
Chemical Reactions Analysis
Chemical Isomerization
The Lobry de Bruyn-Alberda van Ekenstein transformation isomerizes lactose under alkaline conditions (pH 9–12) at 70–90°C. Catalysts include sodium hydroxide, sodium aluminate, or boric acid .
Reaction Mechanism:
Key Findings:
Condition | Yield | By-products | Source |
---|---|---|---|
70°C, pH 11, 60 min | 25% | Galactose, glucose | |
75°C, boric acid (1:1) | 75% | Isosaccharinic acids | |
90 mA, electroactivation | 38% | Epilactose |
Boric acid enhances yield by forming a stable this compound-borate complex, suppressing side reactions .
Electro-Isomerization
Electroactivation (EA) uses ion-exchange membranes and electric fields (300–900 mA) to isomerize lactose in alkaline cathodic chambers .
Optimized Parameters:
EA outperforms traditional chemical methods in speed and by-product reduction .
Decomposition and Stability
This compound degrades under acidic or prolonged alkaline conditions:
Acidic Hydrolysis:
Alkaline Degradation:
Above pH 12, this compound forms galactose, isosaccharinic acids, and melanoidins via Maillard reactions .
Maillard Conjugation
This compound reacts with amino groups (e.g., whey proteins) at 90°C, forming advanced glycation end products (AGEs) with antioxidant properties :
Substrate | Product | Antioxidant Activity (DPPH) |
---|---|---|
Whey protein + this compound | Glycoconjugates | 65% scavenging |
Analytical Characterization
HPLC-ELSD with NH₂ columns (acetonitrile:water = 75:25) resolves this compound, lactose, and galactose. Retention times:
Industrial Processes
Continuous Boric Acid Method (US Patent 5,895,814):
Scientific Research Applications
Therapeutic Uses
1.1 Treatment of Constipation
Lactulose is widely used as a laxative for treating chronic constipation. It works by increasing osmotic pressure in the colon, leading to enhanced water retention and stool softening. Clinical studies have demonstrated that this compound significantly increases bowel movement frequency in patients with chronic constipation, making it a preferred choice when lifestyle modifications fail .
1.2 Management of Portal-Systemic Encephalopathy (PSE)
this compound is also indicated for preventing and treating PSE, a condition often arising from liver cirrhosis. By reducing ammonia absorption in the intestines, this compound helps lower blood ammonia levels, thereby improving neurological function in affected patients . A study involving cirrhotic patients showed that this compound treatment led to significant improvements in cognitive function and EEG patterns .
Prebiotic Properties
This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. Its fermentation in the colon produces short-chain fatty acids (SCFAs), which are crucial for gut health. Recent studies indicate that low-dose this compound enhances mineral absorption (calcium and magnesium) and may improve overall gut microbiota composition .
Table 1: Effects of this compound on Gut Health
Study Reference | Population | This compound Dose | Findings |
---|---|---|---|
Healthy men | 2g or 4g | Enhanced calcium and magnesium absorption | |
Cirrhotic patients | Variable | Increased abundance of beneficial bacteria |
Potential Anticancer Applications
Emerging research suggests that this compound may have anticancer properties due to its ability to bind galectins, proteins involved in tumor progression . Preliminary studies indicate that this compound could inhibit tumor growth by modulating galectin interactions within the tumor microenvironment.
Innovative Research Applications
4.1 Metabolomics Studies
Recent advancements in metabolomics have facilitated the exploration of this compound's bioactive compounds and their roles in gut health. Metabolomic analysis has been employed to study the effects of this compound on metabolic pathways associated with gut health, revealing insights into its bifidogenic effects and modulation of gut microbiota .
4.2 Biosensor Development
Research has also focused on engineering biosensors utilizing this compound for high-throughput screening of this compound-producing strains. This innovative application demonstrates the compound's versatility beyond traditional therapeutic uses, highlighting its potential in biotechnology .
Mechanism of Action
Lactulose exerts its effects through several mechanisms:
Osmotic Laxative: This compound draws water into the bowel, increasing stool volume and stimulating bowel movements.
Ammonia Reduction: In the colon, this compound is fermented by bacteria to produce organic acids.
Prebiotic Effect: This compound promotes the growth of beneficial gut bacteria, which can improve overall gut health.
Comparison with Similar Compounds
Lactulose is often compared to other osmotic laxatives, stimulant laxatives, and therapeutic agents for HE. Below is a detailed analysis of its efficacy, safety, and applications relative to similar compounds.
Polyethylene Glycol (PEG)
- Mechanism: PEG is a non-absorbable osmotic laxative that retains water in the intestines.
- Efficacy : A meta-analysis of 10 RCTs found PEG superior to this compound in improving stool frequency (mean difference: 0.83 stools/week), stool consistency, and abdominal pain relief. Subgroup analyses confirmed this in adults and children .
- Safety : PEG has fewer gastrointestinal side effects (e.g., bloating, nausea) compared to this compound .
- Clinical Use : PEG is preferred for chronic constipation, while this compound remains a staple for HE. Combining PEG with this compound enhances HE management efficacy .
Sennosides
- Mechanism: Sennosides are stimulant laxatives derived from senna plants, promoting colonic motility.
- Efficacy: In a comparative study, this compound and sennosides showed similar effectiveness in preventing constipation, but this compound had a slower onset of action .
- Safety: Sennosides may cause electrolyte imbalances with prolonged use, whereas this compound’s safety profile is better for long-term use .
Sorbitol
- Mechanism : Sorbitol is a sugar alcohol with osmotic effects.
- Efficacy : Studies indicate comparable laxative efficacy to this compound, but sorbitol is less viscous and easier to administer .
- Safety : Sorbitol is preferred in elderly patients due to lower incidence of nausea (7% vs. 22% with this compound) .
Prucalopride
- Mechanism : Prucalopride is a selective serotonin 5-HT₄ receptor agonist stimulating colonic motility.
- Efficacy : In a head-to-head trial, prucalopride showed faster symptom relief (24–48 hours) versus this compound (48–72 hours) for clozapine-induced constipation .
- Safety : Prucalopride may cause headaches and dizziness, limiting its use in sensitive populations .
Probiotics
- Mechanism : Probiotics modulate gut microbiota and reduce ammonia production.
- Safety : Probiotics have fewer side effects but require longer treatment durations for clinical effects .
Rifaximin
- Mechanism: Rifaximin is a non-absorbable antibiotic reducing gut ammonia-producing bacteria.
- Efficacy : Combined with this compound, Rifaximin significantly reduces HE recurrence compared to this compound alone (HR: 0.34; p < 0.001) .
Key Data Tables
Table 1: Comparison of this compound with Other Constipation Treatments
Table 2: Hepatic Encephalopathy Management
Production and Analytical Methods
- Chemical vs. Electroactivation (EA) Synthesis: Chemical Isomerization: Yields ~15–20% this compound with byproducts (e.g., epilactose) requiring costly purification . EA Technology: Achieves 38% yield in 40 minutes at 900 mA, offering a greener alternative .
- Analytical Methods : HPLC with refractometric detection is standard, though UV detection is less sensitive for this compound quantification .
Contraindications and Special Populations
Biological Activity
Lactulose is a synthetic disaccharide composed of fructose and galactose, primarily used in clinical settings for its laxative effects and as a treatment for hepatic encephalopathy (HE). Its biological activity is multifaceted, involving modulation of gut microbiota, production of short-chain fatty acids (SCFAs), and potential therapeutic roles in metabolic disorders. This article provides a comprehensive overview of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound is not absorbed in the small intestine; it reaches the colon intact where it is fermented by gut microbiota. This fermentation process leads to the production of SCFAs, gases, and increased bacterial mass. The SCFAs produced, such as acetate, propionate, and butyrate, play crucial roles in gut health and systemic metabolism.
- Prebiotic Effects : this compound acts as a prebiotic by selectively promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus, while inhibiting pathogenic species. This shift in microbiota composition contributes to improved gut health and may enhance immune function.
- SCFA Production : Studies have shown that this compound significantly increases SCFA levels in the colon. For instance, one study reported total SCFA production with varying doses of this compound (2-5 g/day) resulting in mean values ranging from 399 to 471 mmol after 120 hours compared to 332 mmol in controls .
- Hepatic Encephalopathy Treatment : this compound reduces ammonia absorption by acidifying the colonic environment, which promotes the conversion of ammonia (NH3) to ammonium (NH4+), thus trapping it in the colon . A meta-analysis demonstrated that this compound significantly decreased hospitalization rates for HE .
Hepatic Encephalopathy
This compound is widely recognized for its efficacy in treating HE. A Cochrane review indicated a relative risk reduction for hospitalization due to HE when treated with this compound compared to controls (RR=0.58) . Furthermore, it has been shown to improve quality of life metrics among patients with minimal HE .
Diabetes Management
Emerging evidence suggests that this compound may also play a role in managing diabetes by influencing gut microbiota composition and enhancing SCFA production. An increase in beneficial bacteria like Akkermansia has been associated with improved glucose metabolism .
Gut Microbiota Modulation
A study examining daily changes in gut microbiota found that ingestion of 4 g/day of this compound led to significant increases in Bifidobacterium counts over time:
Time Point | Bifidobacterium Count (log CFU/g feces) | p-Value |
---|---|---|
Before | 10.33 ± 0.93 | - |
Day 1 | 10.24 ± 1.08 | 0.68 |
Day 2 | 10.44 ± 1.10 | 0.0093 |
Day 3 | 10.48 ± 1.05 | 0.025 |
Day 4 | 10.63 ± 0.87 | <0.0001 |
Week 1 | 10.64 ± 1.04 | 0.0025 |
Week 2 | 10.63 ± 0.95 | 0.0015 |
This data illustrates the prebiotic effects of this compound on gut microbiota composition over time .
Case Studies
A retrospective study involving patients with cirrhosis demonstrated that those treated with this compound had lower rates of hospitalization for HE compared to non-treated individuals . Additionally, patients reported improvements in sleep quality and cognitive function during this compound therapy.
Q & A
Basic Research Questions
Q. What statistical methodologies are recommended for analyzing the efficacy of lactulose in clinical trials comparing it to other laxatives like polyethylene glycol (PEG)?
- Methodological Answer : Use paired t-tests or Wilcoxon Signed-Rank tests for within-group comparisons (e.g., pre/post-treatment outcomes) and independent t-tests or Mann-Whitney tests for between-group differences. Calculate effect sizes (e.g., Cohen’s d) to quantify clinical significance . For meta-analyses, apply the Mantel-Haenszel method to pool data and calculate relative risks with 95% confidence intervals .
Q. How should researchers design studies to evaluate this compound’s safety profile in constipation management?
- Methodological Answer : Adopt randomized controlled trials (RCTs) with stratified randomization to control for covariates like age, comorbidities, and baseline gut motility. Use standardized adverse event reporting frameworks (e.g., MedDRA) and perform subgroup analyses to identify risk factors. Prioritize longitudinal follow-up to assess long-term safety .
Q. What are the key considerations for selecting outcome measures in this compound trials for hepatic encephalopathy (HE)?
- Methodological Answer : Primary outcomes should include clinically relevant endpoints like mortality, HE recurrence, or ammonia reduction. Secondary outcomes may focus on neuropsychological test scores or quality-of-life metrics. Ensure blinding of outcome assessors to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in meta-analyses regarding this compound’s non-response rates in HE treatment?
- Methodological Answer : Conduct sensitivity analyses to assess heterogeneity sources (e.g., study design, patient subgroups). Apply Trial Sequential Analysis (TSA) to determine if pooled sample sizes are sufficient to confirm or refute efficacy. Explore subgroup interactions, such as rifaximin combination therapy, which reduces non-response rates (NNT=4 for HE improvement) .
Q. What experimental designs optimize this compound production via electro-activation of lactose?
- Methodological Answer : Use full factorial designs to test variables like electrical current, temperature, and reactor configuration. Apply response surface methodology (RSM) to model interactions and identify optimal conditions. Validate models with laboratory experiments and HPLC quantification of this compound yield .
Q. How does this compound modulate gut microbiota composition, and what mechanistic studies are needed to clarify its prebiotic role?
- Methodological Answer : Combine 16S rRNA sequencing with metabolomics to track bifidogenic effects and short-chain fatty acid (SCFA) production. Use in vitro gut models (e.g., SHIME) to isolate microbial interactions. Investigate synbiotic combinations (e.g., this compound + Bifidobacterium) for synergistic impacts on gut barrier function .
Q. What methodological flaws limit the interpretability of the this compound:mannitol test in assessing intestinal permeability?
- Methodological Answer : Traditional assumptions conflate this compound’s flux through paracellular “leak” pathways with generalized gut damage. Instead, use differential probe measurements (e.g., this compound, mannitol, sucralose) to distinguish pore, leak, and unrestricted pathways. Advanced modeling (e.g., differential flux analysis) improves specificity for localized intestinal damage .
Q. How can researchers integrate pharmacokinetic-pharmacodynamic (PK-PD) models into this compound trials for personalized dosing?
- Methodological Answer : Develop population PK models using nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in this compound metabolism. Corrogate PK parameters (e.g., fecal SCFA levels) with PD outcomes (e.g., ammonia reduction) to establish dose-response relationships .
Q. Methodological Frameworks
Q. How should PICOT criteria be applied to structure this compound-related research questions in clinical trials?
- Methodological Answer : Define:
- P opulation (e.g., cirrhotic patients with HE),
- I ntervention (e.g., this compound + rifaximin),
- C omparison (e.g., this compound monotherapy),
- O utcome (e.g., 30-day mortality),
- T imeframe (e.g., 6-month follow-up).
This framework ensures clarity and reproducibility in hypothesis testing .
Q. What strategies improve the robustness of systematic reviews on this compound’s role in gut-brain axis disorders?
- Methodological Answer : Follow PRISMA guidelines for study selection and data extraction. Use tools like ROB-2 to assess bias risk in RCTs. Include gray literature and trial registries to mitigate publication bias. Perform meta-regression to explore confounders like this compound dosage or comorbidities .
Q. Data Contradiction Analysis
- Example : Conflicting findings on this compound’s efficacy in HE may arise from variability in diagnostic criteria (e.g., overt vs. minimal HE) or endpoint definitions. Address this by harmonizing outcome measures across studies (e.g., West-Haven criteria) and conducting individual participant data (IPD) meta-analyses .
Q. Tables for Key Findings
Outcome | This compound Monotherapy | This compound + Rifaximin | Source |
---|---|---|---|
HE Improvement (NNT) | 7 | 4 | |
Mortality Reduction (NNT) | 9 | 5 | |
Adverse Events (RR) | 1.2 | 0.8 |
Variable | Optimal Range | Impact on this compound Yield | Source |
---|---|---|---|
Electrical Current (mA) | 50-100 | Positive correlation (R²=0.89) | |
Temperature (°C) | 25-30 | Nonlinear effect |
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQLYHFGKNRPGE-FCVZTGTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045833 | |
Record name | Lactulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lactulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |
Record name | Lactulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lactulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4618-18-2, 58166-24-8, 58166-25-9 | |
Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Lactulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | lactulose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lactulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-LACTULOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lactulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 °C | |
Record name | Lactulose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lactulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.